3-(4-(Methylsulfonyl)piperazin-1-yl)phenol
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Overview
Description
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol is a chemical compound with the molecular formula C11H16N2O3S It is known for its unique structure, which includes a piperazine ring substituted with a methylsulfonyl group and a phenol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methylsulfonyl)piperazin-1-yl)phenol typically involves the reaction of piperazine derivatives with methylsulfonyl chloride and phenol. One common method includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is formed through the reaction of diamines with appropriate sulfonylating agents.
Substitution Reaction: The intermediate piperazine compound is then reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Coupling with Phenol: Finally, the methylsulfonyl-substituted piperazine is coupled with phenol under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The methylsulfonyl group can be reduced to a methylthio group under specific conditions.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Methylthio-substituted piperazine derivatives.
Substitution: Various substituted phenolic compounds depending on the electrophile used.
Scientific Research Applications
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and oncological pathways.
Material Science: The compound’s unique structure makes it useful in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: It is employed in the study of enzyme inhibition, receptor binding, and other biochemical processes.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-(Methylsulfonyl)piperazin-1-yl)phenol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the phosphorylation of AKT in human cancer cells, thereby modulating the PI3K/AKT/mTOR pathway . This pathway is crucial for cell growth, proliferation, and survival, making the compound a potential candidate for anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
4-(4-(Methylsulfonyl)piperazin-1-yl)phenol: A closely related compound with similar structural features.
N-(4-(Methylsulfonyl)piperazin-1-yl)benzamide: Another compound with a piperazine ring substituted with a methylsulfonyl group.
Methyl (5-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinyl)pyrrolo[2,1-f][1,2,4]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-ylcarbamate: A more complex derivative with additional functional groups.
Uniqueness
3-(4-(Methylsulfonyl)piperazin-1-yl)phenol stands out due to its specific combination of a piperazine ring, a methylsulfonyl group, and a phenol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-(4-methylsulfonylpiperazin-1-yl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-17(15,16)13-7-5-12(6-8-13)10-3-2-4-11(14)9-10/h2-4,9,14H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEBPQBTYYPPLGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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